

stability and storage conditions for powdered DL-methionine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Methionine

Cat. No.: B7763240

[Get Quote](#)

Technical Support Center: Powdered DL-Methionine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of powdered DL-methionine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for powdered DL-methionine?

A1: To ensure the stability and longevity of powdered DL-methionine, it should be stored in a cool, dry, and well-ventilated area.[\[1\]](#)[\[2\]](#) It is crucial to protect it from moisture, direct sunlight, and heat.[\[1\]](#)[\[2\]](#) The original packaging should be kept tightly sealed to prevent contamination and degradation.[\[2\]](#)

Q2: What is the recommended shelf life of powdered DL-methionine?

A2: When stored under ideal conditions, powdered DL-methionine typically has a shelf life of 2 to 5 years from the date of manufacture. However, it is always best to refer to the manufacturer's certificate of analysis for the specific expiration date.

Q3: Why is DL-methionine sensitive to oxidation?

A3: DL-methionine contains a sulfur atom in its structure, which is susceptible to oxidation. Exposure to air (oxygen), especially in the presence of light and heat, can lead to the formation of oxidation products, primarily methionine sulfoxide and, to a lesser extent, methionine sulfone.

Q4: Can I use DL-methionine powder that has passed its expiration date?

A4: It is not recommended to use DL-methionine powder after its expiration date. Over time, the powder can degrade, leading to a decrease in purity and potency, which could negatively impact experimental results.

Q5: Is powdered DL-methionine hygroscopic?

A5: While not highly hygroscopic, powdered DL-methionine can absorb moisture from the air, especially under high humidity conditions. This can lead to clumping and potential degradation.

Troubleshooting Guide

Issue 1: The DL-methionine powder has formed clumps or cakes.

Potential Cause	Troubleshooting Steps
Exposure to Moisture/High Humidity	<ol style="list-style-type: none">1. Gently break up the clumps with a clean, dry spatula.2. If the clumping is severe, consider drying the powder in a desiccator over a suitable desiccant.3. To prevent recurrence, ensure the container is tightly sealed immediately after use and stored in a low-humidity environment.
Improper Storage Temperature	<ol style="list-style-type: none">1. Verify that the storage temperature is within the recommended range (see Table 1).2. Avoid storing in areas with significant temperature fluctuations, which can lead to condensation inside the container.

Issue 2: The DL-methionine powder has a yellowish discoloration.

Potential Cause	Troubleshooting Steps
Oxidation	<ol style="list-style-type: none">1. This may indicate degradation. It is advisable to test the purity of the powder before use.2. Discard the product if purity is below the required specifications for your experiment.3. Ensure future storage is in an airtight container, protected from light, to minimize oxidation.
Contamination	<ol style="list-style-type: none">1. Review handling procedures to ensure no cross-contamination has occurred.2. If contamination is suspected, it is safest to discard the product.

Issue 3: Inconsistent results in experiments using DL-methionine.

Potential Cause	Troubleshooting Steps
Degradation of the powder	<ol style="list-style-type: none">1. Assess the physical appearance of the powder for any signs of degradation (clumping, discoloration).2. Perform a purity analysis (e.g., via HPLC) to confirm the integrity of the DL-methionine.3. If degradation is confirmed, use a fresh, properly stored batch of DL-methionine.
Improper sample preparation	<ol style="list-style-type: none">1. Review the protocol for preparing DL-methionine solutions. Ensure it is fully dissolved. DL-methionine is soluble in water and dilute acids.2. Prepare solutions fresh for each experiment, as their stability in solution can be limited.

Data Presentation

Table 1: Recommended Storage Conditions for Powdered DL-Methionine

Parameter	Recommended Range	Source(s)
Temperature	5°C to 30°C (41°F to 86°F)	
Relative Humidity	20% to 75%	
Light Exposure	Store in a dark place, protected from direct sunlight	
Packaging	Tightly sealed, moisture- resistant containers	

Table 2: Physical and Chemical Properties of DL-Methionine

Property	Value	Source(s)
Appearance	White crystalline powder or small flakes	
Odor	Slightly characteristic sulfur odor	
Molecular Formula	C5H11NO2S	
Molecular Weight	149.21 g/mol	
Melting Point	Approximately 270-281°C (decomposes)	
Solubility	Sparingly soluble in water; very slightly soluble in ethanol; dissolves in dilute acids and alkali hydroxides.	
pH (1% solution)	5.6 - 6.1	

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in powdered DL-methionine using Karl Fischer titration.

Materials:

- Karl Fischer titrator (volumetric or coulometric)
- Anhydrous methanol or other suitable solvent
- Karl Fischer reagent
- Water standard for calibration
- Analytical balance
- Spatula and weighing boat

Procedure:

- Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.
- Titrator Calibration: Calibrate the Karl Fischer reagent using a certified water standard to determine its titer.
- Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the powdered DL-methionine. The exact amount will depend on the expected moisture content and the type of titrator used.
- Titration: Quickly transfer the weighed sample into the titration vessel containing the prepared solvent. Ensure the vessel is sealed to prevent atmospheric moisture contamination.
- Analysis: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
- Calculation: The instrument's software will calculate the moisture content, typically expressed as a percentage (w/w).

- Cleaning: Clean the titration vessel and electrodes as per the manufacturer's guidelines.

Protocol 2: Stability Indicating HPLC Method for DL-Methionine and its Oxidation Products

This protocol provides a general framework for an HPLC method to assess the purity of DL-methionine and quantify its primary oxidation-related impurities, methionine sulfoxide and methionine sulfone.

Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- DL-methionine reference standard
- Methionine sulfoxide and methionine sulfone reference standards
- HPLC-grade acetonitrile
- HPLC-grade water
- Phosphoric acid or other suitable buffer components
- Volumetric flasks, pipettes, and syringes
- 0.45 µm syringe filters

Chromatographic Conditions (Example):

- Mobile Phase A: 0.1% Phosphoric acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A time-based gradient can be optimized to separate the parent compound from its degradation products (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B).
- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 20 μ L

Procedure:

- Standard Preparation: Prepare stock solutions of DL-methionine, methionine sulfoxide, and methionine sulfone reference standards in a suitable diluent (e.g., mobile phase A). Create a mixed standard solution containing all three compounds at known concentrations.
- Sample Preparation: Accurately weigh a known amount of the powdered DL-methionine sample and dissolve it in the diluent to a known concentration. Filter the sample solution through a 0.45 μ m syringe filter before injection.
- System Suitability: Inject the mixed standard solution multiple times to ensure the HPLC system is performing adequately. Check parameters such as peak resolution, tailing factor, and reproducibility.
- Analysis: Inject the prepared sample solution into the HPLC system.
- Data Processing: Identify and quantify the peaks corresponding to DL-methionine, methionine sulfoxide, and methionine sulfone by comparing their retention times with those of the reference standards. The purity of the DL-methionine can be calculated based on the peak areas.

Visualizations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [stability and storage conditions for powdered DL-methionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7763240#stability-and-storage-conditions-for-powdered-dl-methionine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com